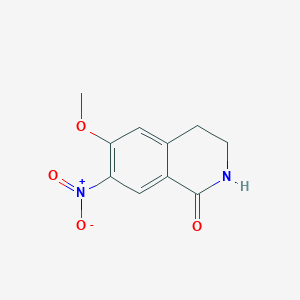![molecular formula C19H17N3O8 B14131616 Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate CAS No. 88796-72-9](/img/structure/B14131616.png)
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their significant biological activities, including antimicrobial and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate typically involves the nitration of furan derivatives followed by esterification and amination reactions. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to further reactions to introduce the ethyl ester and amino groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moieties can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted nitrofuran compounds, which can have varied biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anticancer activities and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings
Wirkmechanismus
The mechanism of action of Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and survival. The compound’s nitrofuran moieties are crucial for its activity, as they undergo reduction to form reactive intermediates that interact with bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antimicrobial properties.
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Effective against bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate is unique due to its specific structure, which combines the nitrofuran moieties with an ethyl ester and amino groups.
Eigenschaften
CAS-Nummer |
88796-72-9 |
|---|---|
Molekularformel |
C19H17N3O8 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
ethyl 2-[bis[(5-nitrofuran-2-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O8/c1-2-28-19(23)15-5-3-4-6-16(15)20(11-13-7-9-17(29-13)21(24)25)12-14-8-10-18(30-14)22(26)27/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
LLZZICPARPKBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1N(CC2=CC=C(O2)[N+](=O)[O-])CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)


![trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide](/img/structure/B14131564.png)





![(R)-3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-ol](/img/structure/B14131596.png)



